molecular formula C19H27N5O B6423618 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide CAS No. 1206999-81-6

4-((1H-benzo[d]imidazol-2-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide

Cat. No.: B6423618
CAS No.: 1206999-81-6
M. Wt: 341.5 g/mol
InChI Key: VDTMAWUFGIJGPV-UHFFFAOYSA-N
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Description

4-((1H-Benzo[d]imidazol-2-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a piperazine-carboxamide scaffold. The benzimidazole moiety is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c25-19(20-15-6-2-1-3-7-15)24-12-10-23(11-13-24)14-18-21-16-8-4-5-9-17(16)22-18/h4-5,8-9,15H,1-3,6-7,10-14H2,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTMAWUFGIJGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives . The benzimidazole intermediate is then alkylated with a suitable alkylating agent to introduce the methyl group.

The next step involves the formation of the piperazine ring, which can be achieved by reacting the benzimidazole intermediate with a piperazine derivative under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal function . The piperazine ring can interact with various receptors in the body, modulating their activity . The cyclohexyl group and carboxamide functionality contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares its benzimidazole core with several derivatives but differs in substituents and appended functional groups. Key comparisons include:

Compound Key Substituents Synthetic Route Reported Activities Reference
4-((1H-Benzo[d]imidazol-2-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide Cyclohexylpiperazine-carboxamide Not explicitly detailed in evidence (likely via condensation/alkylation steps) Inferred kinase inhibition potential based on structural analogs N/A
(E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide Halogenated benzylidene-hydrazide Multi-step synthesis: hydrazide + halogenated benzaldehydes Multi-kinase inhibition (EGFR, Her2); IC₅₀ values: 0.12–1.45 µM
Ni(II) complexes (e.g., 16a-c) Aryl-substituted benzimidazole + Ni coordination Condensation of 5-chlorosalicylaldehyde with aryl-benzimidazole derivatives + Ni²⁺ Primarily structural/coordination chemistry studies; no direct biological data
1-(4-Chlorophenyl)-N-(1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl) Oxadiazole + chlorophenyl Multi-step: Schiff base formation + cyclization Antimicrobial activity (Staphylococcus aureus, E. coli)

Physicochemical Properties

  • Thermal Stability : Ni complexes (16a-c) exhibit high melting points (>300°C) due to metal coordination , whereas hydrazide hybrids melt at 240–255°C .

Key Research Findings and Trends

Benzimidazole Hybrids : Derivatives with flexible linkers (e.g., hydrazides, piperazines) show enhanced kinase inhibition compared to rigid metal complexes .

Halogenation Effects : Bromo/chloro substituents in hydrazides improve kinase binding via hydrophobic interactions but may increase toxicity .

Piperazine Role : The cyclohexylpiperazine group in the target compound could modulate pharmacokinetics by reducing metabolic degradation .

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